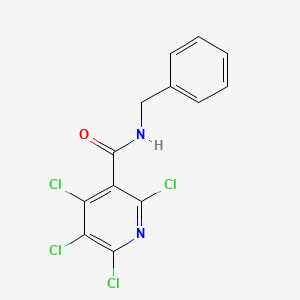![molecular formula C20H14ClN3O6 B5333145 (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5333145.png)
(5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule characterized by its unique structure, which includes a chloro-substituted phenyl ring, a nitrophenyl group, and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the preparation of the chloro-substituted phenyl ring through halogenation reactions. This is followed by the formation of the prop-2-enoxy group via etherification reactions. The diazinane trione core is then synthesized through a series of cyclization reactions, often under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine or other reduced forms.
Substitution: The chloro-substituted phenyl ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include epoxides, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
作用机制
The mechanism of action of (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Flubendiamide: An insecticide belonging to the phthalic acid diamides family, used against lepidopteron pests.
Uniqueness
The uniqueness of (5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione lies in its combination of functional groups, which confer distinct reactivity and potential applications. Unlike dichloroaniline and flubendiamide, this compound’s structure allows for a broader range of chemical modifications and interactions, making it a versatile tool in both research and industrial applications.
属性
IUPAC Name |
(5E)-5-[(3-chloro-4-prop-2-enoxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O6/c1-2-9-30-17-8-3-12(11-16(17)21)10-15-18(25)22-20(27)23(19(15)26)13-4-6-14(7-5-13)24(28)29/h2-8,10-11H,1,9H2,(H,22,25,27)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFYEINCBGYTO-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(dimethylamino)methyl]-1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5333066.png)
![3-methyl-2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5333078.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5333080.png)
![1-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5333093.png)
![1-[(4-methylphenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5333100.png)
![2-(3-morpholinyl)-N-[2-(2-pyridinylthio)ethyl]acetamide hydrochloride](/img/structure/B5333102.png)



![2-Ethyl-1-[4-(prop-2-en-1-yl)piperazin-1-yl]hexan-1-one](/img/structure/B5333131.png)
![2-methyl-7-(3-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5333137.png)
![5-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-benzimidazole](/img/structure/B5333150.png)
![7-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5333158.png)
![1-[(3-chlorophenyl)acetyl]piperidine](/img/structure/B5333173.png)
